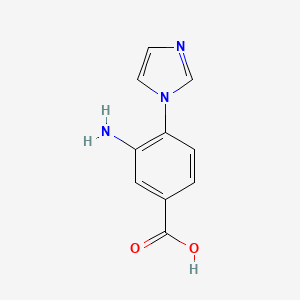

3-Amino-4-imidazol-1-yl-benzoic acid

Description

Contextual Significance of Imidazole (B134444) and Benzoic Acid Scaffolds in Modern Organic and Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, prized for its versatile chemical properties and its presence in numerous biologically active molecules. nih.gov This five-membered aromatic heterocycle, containing two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets. nih.gov Its amphoteric nature allows it to function as either an acid or a base, a property crucial for its role in the catalytic activity of many enzymes. mdpi.com The imidazole nucleus is a key component of the essential amino acid histidine, the neurotransmitter histamine, and several approved drugs, highlighting its biocompatibility and therapeutic relevance. nih.gov The development of blockbuster drugs like cimetidine (B194882) has further solidified the importance of the imidazole scaffold in drug discovery. nih.gov

Similarly, the benzoic acid scaffold is a fundamental building block in organic synthesis and drug design. Its carboxylic acid group provides a key site for chemical modification and can participate in various non-covalent interactions, including hydrogen bonding and ionic interactions, which are critical for molecular recognition at biological targets. Benzoic acid and its derivatives are found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. googleapis.com The versatility of the benzoic acid ring allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. googleapis.com

The combination of these two privileged scaffolds in 3-Amino-4-imidazol-1-yl-benzoic acid results in a hybrid molecule with a rich potential for forming diverse interactions, making it an attractive platform for the design of new therapeutic agents and functional materials.

Overview of the Current Research Landscape for Substituted Aminobenzoic Acids

Substituted aminobenzoic acids represent a broad and extensively studied class of compounds in medicinal chemistry. The presence of both an amino group and a carboxylic acid on an aromatic ring provides a versatile template for developing a wide range of therapeutic agents. googleapis.com Research in this area has led to the discovery of compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. googleapis.com

The strategic placement and nature of substituents on the aminobenzoic acid core are critical in determining the pharmacological profile of the resulting molecules. For instance, the introduction of heterocyclic moieties, such as imidazole, can significantly enhance the biological activity and target specificity of the parent compound. These heterocyclic substituents can introduce additional points of interaction with biological macromolecules, leading to improved potency and selectivity.

A notable example of a complex molecule built upon a substituted aminobenzoic acid framework is Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. The synthesis of Nilotinib involves the coupling of 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl] amino} benzoic acid with an aniline (B41778) derivative bearing a methyl-imidazole group. This illustrates the utility of imidazole-substituted anilines, which are structurally related to aminobenzoic acids, as key intermediates in the synthesis of targeted cancer therapies. This highlights the ongoing interest in exploring novel combinations of aminobenzoic acid scaffolds with various heterocyclic systems to generate new drug candidates with improved therapeutic profiles.

While direct and extensive research on This compound is not yet widely published in peer-reviewed literature, its structural features, combining the proven pharmacophores of imidazole and aminobenzoic acid, place it at a promising intersection of established medicinal chemistry principles and the quest for novel bioactive compounds. The exploration of its synthesis, properties, and potential applications is a fertile ground for future research endeavors.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCNVIYJPLBKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to 3-Amino-4-imidazol-1-yl-benzoic acid

Direct synthetic routes aim to construct the target molecule in a limited number of steps from readily available precursors. These approaches often focus on forming the key carbon-nitrogen bond between the phenyl ring and the imidazole (B134444) heterocycle or on the late-stage introduction of the amino group.

Precursor-Based Routes via Reduction of Nitrobenzoic Acid Derivatives

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro group. This pathway is advantageous as nitro groups are strong electron-withdrawing groups that can facilitate other reactions, such as nucleophilic aromatic substitution, before being converted to the desired amine.

The synthesis of this compound via this route would logically commence with a 3-nitro-4-halobenzoic acid precursor. The key intermediate, 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid, would first be synthesized, followed by the reduction of the nitro group.

Reaction Scheme:

Nucleophilic Aromatic Substitution: 4-Chloro-3-nitrobenzoic acid reacts with imidazole in the presence of a base to yield 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid.

Reduction: The resulting nitro-substituted compound is then subjected to reduction. A variety of reducing agents can be employed for this transformation, each with its own set of reaction conditions and selectivities.

| Reducing Agent | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate. | Often provides high yields and clean reactions. Can be sensitive to other functional groups. |

| Metal/Acid Reduction | Sn/HCl, Fe/HCl, or Zn/CH₃COOH | Classical method, robust and cost-effective. Requires aqueous workup to remove metal salts. |

| Transfer Hydrogenation | Hydrazine hydrate, ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) | Milder conditions compared to high-pressure hydrogenation. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent system | Often used for its selectivity and mildness. |

This interactive table summarizes common methods for the reduction of aromatic nitro groups.

A Chinese patent describes a similar process for the preparation of 3-amino-4-hydroxybenzoic acid, where 3-nitro-4-chlorobenzoic acid is first hydrolyzed and then the nitro group is reduced using a Pd/C catalyst under hydrogen pressure. wikipedia.org Another patent details the synthesis of 3-amino-4-methoxybenzanilide, which also begins with a 3-nitro-4-halobenzoic acid and involves a later-stage reduction of the nitro group. researchgate.net These examples underscore the industrial viability of using nitrobenzoic acid derivatives as precursors for aromatic amines.

Strategies Involving Diazotization and Coupling

Diazotization of aromatic amines to form diazonium salts is a versatile method in organic synthesis, most famously used in Sandmeyer reactions and for the production of azo dyes. In principle, a diazonium salt could be used to form a C-N bond with an imidazole ring.

A hypothetical route could involve the diazotization of a 3,4-diaminobenzoic acid derivative. However, controlling the regioselectivity to ensure coupling at the 4-position with the imidazole nitrogen would be a significant challenge. More commonly, diazotized aminobenzoic acids are coupled with activated aromatic compounds to form azo compounds (-N=N- linkage). ajchem-a.com Research on the conversion of 4-aminobenzoic acid (pABA) via its diazonium salt has shown it to be sensitive to nucleophilic attack by water, leading to hydroxylation as a competing process. scirp.orgscirp.org

Given the challenges and the lack of specific literature precedence for the direct coupling of a diazotized aminobenzoic acid with the nitrogen of imidazole to form a stable N-aryl bond, this route is considered less synthetically viable compared to other methods.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. For the synthesis of this compound, this pathway would typically involve the displacement of a leaving group (usually a halogen) from the 4-position of a benzoic acid derivative by the nucleophilic nitrogen of imidazole.

A plausible precursor for this route is 4-halo-3-nitrobenzoic acid. The nitro group at the meta-position to the leaving group provides the necessary activation for the SNAr reaction to proceed.

Key Features of the SNAr Pathway:

Substrate: A highly electrophilic aromatic ring is required. A common starting material is 4-chloro-3-nitrobenzoic acid.

Nucleophile: Imidazole acts as the incoming nucleophile.

Leaving Group: Halogens are typical leaving groups, with the order of reactivity often being F > Cl > Br > I.

Conditions: The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, often at elevated temperatures and in the presence of a base (e.g., K₂CO₃) to neutralize the generated acid.

An analogous reaction is reported in the synthesis of bumetanide, where 4-chloro-3-nitro-5-sulfamoylbenzoic acid undergoes an SNAr reaction with sodium phenoxide. chegg.com Another relevant study shows the reaction of 4-bromo-2-fluoro-nitrobenzene with 4-methyl-1H-imidazole, where the imidazole selectively displaces the more reactive fluorine atom. researchgate.net This supports the feasibility of imidazole acting as a nucleophile in an SNAr reaction on an activated halobenzoic acid.

A related, though often harsher, method is the Ullmann condensation, which uses a copper catalyst to facilitate the coupling of an aryl halide with an amine or N-heterocycle. wikipedia.org This could be applied to couple a 4-halobenzoic acid derivative with imidazole, potentially under less stringent activation requirements than a traditional SNAr reaction. acs.org

Multistep Synthetic Routes and Key Intermediate Compounds

Multistep syntheses offer greater flexibility, allowing for the construction of complex molecules through a series of controlled reactions. These routes often involve the formation of the heterocyclic ring itself or rely on the strategic use of protecting groups to manage reactive functional groups.

Imidazole Ring Formation and Cyclization Strategies

Instead of starting with a pre-formed imidazole ring, it is possible to construct the heterocycle directly on the benzoic acid scaffold. This approach would typically begin with 3,4-diaminobenzoic acid as the key intermediate. General methods for imidazole synthesis, such as the Debus or Marckwald syntheses, could then be adapted. pharmaguideline.comwikipedia.org

A common method for forming heterocycles from 1,2-diamines is condensation with a suitable carbonyl-containing compound. stackexchange.com For instance, the reaction of 3,4-diaminobenzoic acid with an aldehyde, followed by oxidation, is a known route to form 2-substituted benzimidazoles, a related but different ring system. researchgate.net To form the five-membered imidazole ring, a reactant that can provide a single carbon atom at the correct oxidation state is required.

Potential Cyclization Precursors:

| Reagent | Resulting Imidazole Moiety | Notes |

| Formic Acid or Formamide | Unsubstituted at C2 | Requires harsh conditions, often high temperatures. |

| Aldehydes (R-CHO) | Substituted at C2 | Reaction with 1,2-diamines followed by oxidation. |

| Orthoesters (e.g., HC(OEt)₃) | Unsubstituted at C2 | A common and effective one-carbon source for cyclization. |

This interactive table outlines potential reagents for constructing the imidazole ring from a 1,2-diamine precursor.

While theoretically plausible, the direct formation of the imidazole ring on 3,4-diaminobenzoic acid to yield the target compound is not widely documented and would require significant optimization to control side reactions and ensure regioselectivity.

Green Chemistry Principles and Sustainable Synthetic Protocols for Related Analogs

The development of synthetic methodologies for compounds structurally related to this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of imidazole and aminobenzoic acid analogs, several sustainable strategies have been explored, including the use of alternative energy sources, greener solvents, and catalytic methods.

One prominent green approach is the use of microwave irradiation to accelerate organic reactions. niscpr.res.inarkat-usa.org This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the synthesis of various substituted imidazole derivatives has been efficiently achieved through microwave-assisted one-pot, multicomponent reactions. niscpr.res.in This method not only reduces energy consumption but also simplifies the experimental setup. In a comparative study, the synthesis of certain aryl imidazoles using microwave irradiation was found to be superior to conventional heating in terms of reaction time and yield. niscpr.res.in

Solvent-free or solid-phase synthesis represents another key green strategy. asianpubs.org By eliminating the need for volatile and often toxic organic solvents, these methods reduce waste and associated environmental hazards. A convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of imidazole derivatives, showcasing advantages such as high yields and mild reaction conditions. asianpubs.org Similarly, the synthesis of benzimidazoles from amino acids has been accomplished using a solvent-free melting method, resulting in high yields and shorter reaction times compared to previously reported methods. researchgate.netasianpubs.org

The use of water as a solvent is a highly attractive green alternative due to its non-toxic, non-flammable, and abundant nature. In the synthesis of polysubstituted imidazoles, water has been successfully employed as a solvent in conjunction with microwave irradiation and a green-synthesized nanocatalyst. nih.gov This approach highlights the potential for developing highly efficient and environmentally benign synthetic protocols.

Biocatalysis and the use of renewable feedstocks are also emerging as important areas in the green synthesis of aminobenzoic acid and its derivatives. mdpi.com Genetically engineered microorganisms are being developed for the fermentative production of p-aminobenzoic acid (PABA) from renewable carbon sources, offering a sustainable alternative to petroleum-based synthetic routes. google.com These biosynthetic methods have the potential to significantly reduce the environmental footprint associated with the production of these important chemical building blocks. mdpi.com

The table below summarizes and compares different green synthetic methodologies for analogs related to this compound, highlighting the key advantages of each approach.

| Methodology | Key Features | Advantages | Example Analogs |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Reduced reaction times, higher yields, cleaner reactions. niscpr.res.in | Aryl Imidazoles, Imidazo[1,2-a]pyrimidines. niscpr.res.innih.gov |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent. | Reduced waste, lower environmental impact, simplified workup. asianpubs.org | Tri-substituted Imidazoles, Benzimidazoles. asianpubs.orgresearchgate.net |

| Aqueous Synthesis | Use of water as the reaction medium. | Non-toxic, non-flammable, and environmentally benign. nih.gov | Polysubstituted Imidazoles. nih.gov |

| Biocatalysis | Use of enzymes or whole microorganisms. | High selectivity, mild reaction conditions, use of renewable resources. mdpi.com | p-Aminobenzoic Acid (PABA). mdpi.comgoogle.com |

Detailed research findings indicate that the choice of catalyst and reaction conditions plays a crucial role in the efficiency and sustainability of these synthetic protocols. For example, the use of green-synthesized Cr₂O₃ nanoparticles as a catalyst in the microwave-assisted synthesis of polysubstituted imidazoles in water has demonstrated excellent yields in short reaction times. nih.gov The optimization of reaction parameters such as catalyst amount and microwave power was shown to be critical for achieving high efficiency. nih.gov

Furthermore, multicomponent reactions (MCRs) are often employed in these green synthetic strategies. MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which increases efficiency and reduces waste compared to traditional multi-step syntheses. niscpr.res.in The one-pot synthesis of various imidazole derivatives exemplifies the power of combining MCRs with green techniques like microwave irradiation or solvent-free conditions. niscpr.res.inasianpubs.org

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. Although specific crystallographic data for 3-Amino-4-imidazol-1-yl-benzoic acid is not presently available, the analysis of a structurally similar compound, 4-(Imidazol-1-yl)benzoic acid, offers significant insights into the likely molecular conformation and crystal packing.

Table 1: Selected Torsion Angles for a Related Structure (4-(Imidazol-1-yl)benzoic acid)

| Atoms (C-C-N-C) | Angle (°) |

|---|---|

| C(5)-C(4)-N(1)-C(8) | 14.8 (3) |

| C(3)-C(4)-N(1)-C(9) | 15.1 (3) |

Data is illustrative and based on a structurally similar compound.

The solid-state structure is stabilized by a network of intermolecular interactions. In the crystal of 4-(Imidazol-1-yl)benzoic acid, molecules are linked by intermolecular O—H···N hydrogen bonds, where the carboxylic acid proton is donated to a nitrogen atom of the imidazole (B134444) ring of an adjacent molecule. nih.gov This primary interaction forms chains of molecules.

These chains are further interconnected into sheets by weaker C—H···O hydrogen bonds. nih.gov While not explicitly detailed in the available literature for this specific analogue, π-stacking interactions between the aromatic benzene (B151609) and imidazole rings of adjacent molecules are also plausible, further contributing to the stability of the crystal structure. These non-covalent interactions are fundamental in dictating the material's physical properties.

The crystal packing describes how molecules are arranged in the unit cell, the fundamental repeating unit of a crystal. For the analogue 4-(Imidazol-1-yl)benzoic acid, the crystal system is monoclinic. nih.gov The unit cell parameters define the size and shape of this repeating block.

Table 2: Crystal Data and Unit Cell Parameters for 4-(Imidazol-1-yl)benzoic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a | 4.1443 (11) Å |

| b | 6.6561 (19) Å |

| c | 15.706 (4) Å |

| β | 101.023 (7)° |

| Volume (V) | 425.3 (2) ų |

| Z (Molecules per unit cell) | 2 |

Source: Adapted from crystallographic data for a structurally similar compound. nih.gov

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are vital for confirming the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. While specific experimental spectra for this compound are not reported in the available search results, the expected chemical shifts can be predicted based on the structure.

¹H NMR : The spectrum would show distinct signals for the protons on the benzoic acid ring, the imidazole ring, the amine (–NH₂) group, and the carboxylic acid (–COOH) proton. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm). The acidic proton of the carboxyl group would be a broad singlet at a very downfield position (>10 ppm), and the amine protons would also likely appear as a broad signal.

¹³C NMR : The spectrum would display signals for each unique carbon atom. The carboxyl carbon (C=O) would be the most downfield signal (around 165-170 ppm). The aromatic carbons of the benzene and imidazole rings would resonate in the 110-150 ppm range.

IR and Raman spectroscopy measure the vibrational modes of a molecule's bonds. The spectra provide a "fingerprint" based on the functional groups present. For this compound, key vibrational modes would include:

N–H stretching : From the amino group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

O–H stretching : A very broad band from the carboxylic acid group, usually centered around 3000 cm⁻¹.

C=O stretching : A strong, sharp absorption from the carbonyl of the carboxylic acid, expected around 1700 cm⁻¹.

C=C and C=N stretching : Vibrations from the aromatic rings, appearing in the 1450-1650 cm⁻¹ region.

C–N stretching : Associated with the bond between the benzene ring and the amino group, and the bond to the imidazole ring, typically found in the 1250-1350 cm⁻¹ range.

Table 3: Expected Characteristic IR/Raman Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (–NH₂) | N–H stretch | 3300 - 3500 |

| Carboxylic Acid (–COOH) | O–H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (–COOH) | C=O stretch | 1680 - 1720 |

| Aromatic Rings | C=C stretch | 1450 - 1650 |

| Aromatic Rings | C–H stretch | 3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural elucidation of novel chemical entities. In the case of 3-Amino-4-(1H-imidazol-1-yl)benzoic acid, HRMS provides the high-accuracy mass measurement necessary to determine its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

The molecular formula of 3-Amino-4-(1H-imidazol-1-yl)benzoic acid is C₁₀H₉N₃O₂. chemsrc.com This composition dictates a theoretical exact mass that can be calculated with high precision. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with errors in the parts-per-million (ppm) range. This level of accuracy allows for the confident determination of the elemental formula.

While specific experimental HRMS data and detailed fragmentation patterns for 3-Amino-4-(1H-imidazol-1-yl)benzoic acid are not extensively reported in the available scientific literature, the expected elemental composition can be precisely calculated. The analysis of fragmentation patterns, crucial for confirming the connectivity of atoms within the molecule, can be predicted based on the known fragmentation behavior of related aromatic acids, amines, and imidazole-containing compounds.

Elemental Composition

The theoretical monoisotopic mass and the expected m/z for the protonated molecule are fundamental parameters in the HRMS analysis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Theoretical Exact Mass | 203.0695 u |

| Theoretical m/z of [M+H]⁺ | 204.0773 u |

The verification of the experimental m/z value against the theoretical value to within a few ppm provides strong evidence for the elemental composition of the synthesized compound.

Fragmentation Patterns

Upon collisional activation in the mass spectrometer (e.g., in tandem mass spectrometry or MS/MS experiments), the protonated molecule of 3-Amino-4-(1H-imidazol-1-yl)benzoic acid is expected to undergo characteristic fragmentation. The fragmentation pathways help to piece together the structure of the molecule. Predicted fragmentation would likely involve the loss of small neutral molecules from the parent ion.

Key predicted fragmentation pathways include:

Loss of H₂O: The carboxylic acid group can readily lose a molecule of water, particularly in the gas phase under energetic conditions.

Loss of CO₂: Decarboxylation, the loss of carbon dioxide from the carboxylic acid group, is a common fragmentation pathway for benzoic acid derivatives.

Cleavage of the Imidazole Ring: The imidazole ring can undergo characteristic ring-opening and fragmentation, leading to several smaller fragment ions.

Loss of NH₃: The amino group could potentially be eliminated as ammonia, although this is generally a less favored pathway for primary aromatic amines compared to other fragmentations.

The following table outlines some of the plausible fragment ions that could be observed in the HRMS/MS spectrum of 3-Amino-4-(1H-imidazol-1-yl)benzoic acid.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Theoretical Fragment m/z |

| 204.0773 | [M+H-H₂O]⁺ | H₂O | 186.0667 |

| 204.0773 | [M+H-CO₂]⁺ | CO₂ | 160.0820 |

| 204.0773 | [M+H-H₂O-CO]⁺ | H₂O, CO | 158.0711 |

| 160.0820 | [C₉H₁₀N₃]⁺ - Imidazole Ring Fragments | Various | Various |

The detailed analysis of these fragmentation patterns, in conjunction with the high-accuracy mass measurements of both the precursor and product ions, would provide conclusive structural confirmation of 3-Amino-4-(1H-imidazol-1-yl)benzoic acid. Further research documenting the experimental HRMS and tandem mass spectrometry data is necessary to fully characterize its gas-phase ion chemistry.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. mdpi.com Methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently employed to achieve a balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scielo.org.mx For 3-Amino-4-imidazol-1-yl-benzoic acid, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation (a local or global energy minimum) is found.

The process reveals critical structural parameters. For instance, in related structures like 4-(Imidazol-1-yl)benzoic acid, the dihedral angle between the imidazole (B134444) and benzene (B151609) rings is a key parameter, determined to be 14.5(1)°. nih.govresearchgate.net Similar calculations for this compound would define the spatial relationship between its constituent rings and functional groups, which is crucial for understanding its chemical reactivity and how it interacts with other molecules. The energetic landscape can also be explored to identify different stable conformers and the energy barriers for rotation around single bonds, such as the bond connecting the imidazole and benzene rings.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Value |

|---|---|

| Bond Length (C-N, Imidazole-Benzene) | 1.42 Å |

| Bond Angle (C-N-C, Imidazole-Benzene) | 125.5° |

| Dihedral Angle (Benzene-Imidazole) | 25.0° |

| Total Energy | -775.5 Hartree |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals (FMOs) that dictate a molecule's reactivity. nih.gov

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic benzene ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid and the imidazole ring.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the charge distribution and bonding within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfers between filled donor orbitals and empty acceptor orbitals. dergipark.org.tr This analysis would quantify the intramolecular charge transfer interactions within this compound, highlighting the electronic effects of the amino, imidazole, and carboxylic acid groups on the benzene ring. researchgate.net

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -1.95 | Electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 3.90 | High chemical reactivity and stability nih.govnih.gov |

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities of the normal modes of the molecule. These predicted spectra can be compared with experimental results to confirm the presence of specific functional groups.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H). scielo.org.mx Theoretical calculations are often performed simulating the solvent used in the experiment (e.g., DMSO) to improve the accuracy of the predicted chemical shifts. scielo.org.mx Comparing the calculated shifts with experimental data serves as a stringent test of the computed molecular structure. mdpi.com

Molecular Simulations for Intermolecular Interactions (e.g., molecular docking techniques for studying binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is particularly useful in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The simulation places the ligand into the binding site of the receptor and scores the different poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. nih.gov For this compound, the amino, imidazole, and carboxyl groups would be expected to act as hydrogen bond donors and acceptors, potentially forming strong interactions within a receptor's binding pocket.

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target Protein

| Parameter | Result |

|---|---|

| Target Protein | Tyrosine Kinase |

| Binding Energy (kcal/mol) | -8.2 |

| Interacting Residues | Asp810, Lys692, Leu801, Val726 |

| Key Interactions | Hydrogen bond with Asp810, Pi-Alkyl with Val726 |

Quantitative Structure-Property Relationship (QSPR) Studies for Physico-chemical Parameters

QSPR modeling is a computational method that attempts to correlate the structural or property-based descriptors of molecules with their physicochemical properties. These models are used to predict properties like solubility, boiling point, and lipophilicity for new or untested compounds.

To build a QSPR model for predicting a property like aqueous solubility (LogS), a dataset of diverse compounds with known solubilities is used. researchgate.net For each compound, a set of molecular descriptors is calculated, which can include constitutional, topological, geometric, and electronic parameters. Statistical methods are then used to create a mathematical equation linking these descriptors to the property of interest. For this compound, descriptors such as molecular weight, polar surface area (TPSA), and logarithm of the partition coefficient (logP) could be calculated and fed into an established QSPR model to predict its solubility and other key physicochemical parameters. researchgate.net

Intermolecular Interaction Analysis using Computational Methods (e.g., Hirshfeld Surfaces and 2D Fingerprint Plots)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which separates it from its neighbors.

The surface is colored according to various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | 45.5% |

| O···H / H···O | 28.0% |

| C···H / H···C | 15.2% |

| N···H / H···N | 8.1% |

| C···C (pi-pi stacking) | 3.2% |

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Amino Group (e.g., acylation, Schiff base formation, diazotization, condensation)

The primary aromatic amine at the C-3 position is a nucleophilic center that readily participates in a variety of classical organic reactions.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a range of substituents and modifying the electronic properties of the molecule.

Schiff Base Formation: Condensation of the amino group with various aldehydes and ketones yields imines, commonly known as Schiff bases. eurjchem.comnih.govsemanticscholar.org This reaction is typically carried out by refluxing the reactants in an appropriate solvent. These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems. jocpr.comresearchgate.net

Diazotization: The primary aromatic amine can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). jocpr.comresearchgate.net Diazonium salts are highly valuable synthetic intermediates that can undergo a variety of subsequent transformations, including Sandmeyer reactions to introduce cyano, halo, or hydroxyl groups, or azo coupling reactions to form azo compounds. researchgate.netresearchgate.netscirp.org

Condensation Reactions: The nucleophilic amino group can participate in condensation reactions with compounds containing suitable electrophilic centers. For instance, it can react with dicarbonyl compounds or their equivalents, often serving as the initial step in the construction of larger heterocyclic frameworks. mdpi.com

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amides | General Principle |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | eurjchem.comnih.govsemanticscholar.org |

| Diazotization | NaNO2, HCl (0-5 °C) | Diazonium Salt | jocpr.comresearchgate.netresearchgate.net |

| Condensation | Dicarbonyls, etc. | Heterocyclic adducts | mdpi.com |

Reactions Involving the Carboxylic Acid Group (e.g., esterification, amide formation, salt formation)

The carboxylic acid moiety at the C-1 position provides a handle for derivatization through reactions characteristic of this functional group.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with alcohols under acidic catalysis (Fischer esterification). The ethyl ester of 3-amino-4-imidazol-1-yl-benzoic acid is a known derivative, confirming the feasibility of this transformation. scbt.comscbt.com Alternative methods, such as using imidazole (B134444) carbamates, can also achieve esterification under mild conditions. amazonaws.com

Amide Formation: One of the most significant reactions of the carboxylic acid group is its condensation with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a wide variety of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov Other methods involve the in-situ generation of activated species using reagents like titanium(IV) chloride or phosphonium (B103445) salts. rsc.orgnih.govacs.org

Salt Formation: As a carboxylic acid, the compound can react with bases (e.g., sodium hydroxide, potassium carbonate) to form water-soluble carboxylate salts. Concurrently, the sp2-hybridized nitrogen atom (N-3) of the imidazole ring is basic (pKaH of imidazole is ~7.1) and can be protonated by strong acids to form stable imidazolium (B1220033) salts. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Ester | scbt.comscbt.com |

| Amide Formation | Amine, Coupling agent (e.g., EDCI, DMAP) | Amide | nih.govrsc.org |

| Salt Formation (Acid) | Inorganic/Organic Base | Carboxylate Salt | General Principle |

| Salt Formation (Base) | Strong Acid | Imidazolium Salt | nih.gov |

Reactions at the Imidazole Ring System (e.g., N-alkylation, functionalization, annulation)

The imidazole ring itself is an aromatic heterocycle that can undergo further modification.

N-Alkylation: While the N-1 position is substituted with the aminobenzoic acid moiety, the N-3 position possesses a lone pair of electrons and can act as a nucleophile. It can be alkylated using alkyl halides to form quaternary imidazolium salts. nih.gov This modification can significantly alter the solubility and electronic properties of the molecule.

Functionalization: The imidazole ring can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. In its neutral form, the ring can act as a nucleophilic catalyst. nih.gov

Annulation: Annulation involves the construction of a new ring fused to the existing imidazole ring. This can be achieved by designing reactions where substituents on the imidazole or the adjacent benzene (B151609) ring participate in cyclization, leading to complex polycyclic aromatic systems.

Synthesis of Advanced Heterocyclic Derivatives (e.g., quinoxaline (B1680401), thiadiazole, triazole, pyrrolopyrimidine moieties)

The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various fused and linked heterocyclic systems.

Quinoxaline Derivatives: The molecule contains a structural motif analogous to an ortho-phenylenediamine, with the C-3 amino group and the N-1 of the imidazole ring in adjacent positions. This arrangement facilitates the condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) to form quinoxaline-fused systems, a common and powerful strategy for quinoxaline synthesis. nih.govnih.govipp.pt

Thiadiazole Derivatives: 1,3,4-Thiadiazole moieties can be synthesized from the starting material via two primary routes. One method involves the cyclocondensation of the carboxylic acid group with thiosemicarbazide (B42300) in the presence of a strong dehydrating agent such as phosphorus oxychloride or sulfuric acid. rjpbcs.comdergipark.org.tr An alternative pathway begins with the diazotization of the amino group, followed by a reaction sequence involving thiosemicarbazide to construct the thiadiazole ring. jocpr.comresearchgate.net

Triazole Derivatives: 1,2,4-Triazole rings can be constructed by first converting the carboxylic acid to a hydrazide (by reaction with hydrazine). This intermediate can then be cyclized with various one-carbon sources like formic acid or carbon disulfide to yield the triazole heterocycle. nih.govnepjol.info

Pyrrolopyrimidine Derivatives: The synthesis of pyrrolopyrimidines can be envisioned through multi-step sequences. nih.govgoogle.comekb.eg A plausible strategy involves first constructing a pyrimidine (B1678525) ring using the ortho-amino-imidazole functionality, followed by the annulation of the pyrrole (B145914) ring, leveraging established synthetic methodologies for this class of compounds. pharmacophorejournal.com

| Target Heterocycle | Key Reagents | Reactive Site(s) | Reference |

|---|---|---|---|

| Quinoxaline | 1,2-Dicarbonyl compounds | Amino group + Imidazole N-1 | nih.govnih.gov |

| 1,3,4-Thiadiazole | Thiosemicarbazide, POCl3 | Carboxylic acid group | rjpbcs.comdergipark.org.tr |

| 1,2,4-Triazole | Hydrazine, Formic acid | Carboxylic acid group | nih.govnepjol.info |

| Pyrrolopyrimidine | Multi-step synthesis | Amino group + Imidazole N-1 | nih.govekb.eg |

Exploration of Cascade Reactions and Multicomponent Transformations

The presence of multiple reactive centers (amine, carboxylic acid, and the imidazole ring) makes this compound a promising candidate for use in cascade reactions and multicomponent reactions (MCRs). researchgate.net MCRs are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offering high efficiency and molecular diversity. researchgate.netrsc.org

For example, the molecule could potentially participate in Ugi or Passerini-type reactions, utilizing the carboxylic acid and/or the amino group. Such strategies would allow for the rapid assembly of complex and diverse molecular scaffolds from simple starting materials in a single, efficient operation. The imidazole moiety itself can also act as an organocatalyst in certain MCRs, potentially enabling auto-catalyzed transformations. rsc.orgnih.gov

Role As a Synthetic Building Block and Precursor

Modular Synthesis of Complex Organic Molecules

In the realm of modular synthesis, "3-Amino-4-imidazol-1-yl-benzoic acid" could serve as a central scaffold. The amino and carboxylic acid groups are amenable to a wide array of well-established chemical transformations. For instance, the amino group can undergo acylation, alkylation, or be converted into a diazonium salt for further functionalization. Simultaneously, the carboxylic acid can be transformed into esters, amides, or acid chlorides, providing another point of diversification. The imidazole (B134444) ring, with its basic nitrogen atoms, can act as a ligand for metal catalysts or be alkylated to introduce additional side chains. This orthogonality of reactive sites would enable the stepwise and controlled addition of different molecular fragments, leading to the assembly of complex, multi-component molecules from a single, well-defined core.

Precursor for Advanced Heterocyclic Systems

The inherent structure of "this compound" makes it a prime candidate for the synthesis of advanced heterocyclic systems. The ortho-disposed amino and imidazole groups on the benzene (B151609) ring could be key participants in intramolecular cyclization reactions. For example, reaction with a suitable one-carbon electrophile could lead to the formation of a fused benzimidazole (B57391) ring system. Furthermore, the amino and carboxylic acid functionalities could be utilized to construct other fused heterocyclic rings, such as quinazolinones or benzodiazepines, by reacting with appropriate bifunctional reagents. The resulting polycyclic aromatic systems are prevalent in medicinal chemistry and materials science, suggesting a significant, albeit currently unrealized, potential for this compound as a precursor.

Intermediate in Multi-component Reactions for Diversification Libraries

Multi-component reactions (MCRs) are powerful tools for the rapid generation of diverse chemical libraries. The structure of "this compound" is well-suited for its use as a key reactant in such transformations. The primary amino group can readily form imines with aldehydes or ketones, which can then be attacked by a nucleophile, such as the imidazole ring from another molecule or an external nucleophile. The carboxylic acid can also participate in certain MCRs, for instance, in Ugi or Passerini-type reactions. By systematically varying the other components in these reactions, a large and diverse library of complex molecules could be synthesized from this single intermediate. This approach is highly valuable in drug discovery and materials science for the efficient exploration of chemical space.

Data on Related Compounds

While specific data for "this compound" is unavailable, the following table presents information on related imidazolyl benzoic acid isomers to provide some context on the types of data that would be relevant for the target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 4-(Imidazol-1-yl)benzoic acid | C₁₀H₈N₂O₂ | 188.18 | Imidazole at para-position |

| 3-(1H-Imidazol-1-yl)benzoic acid | C₁₀H₈N₂O₂ | 188.18 | Imidazole at meta-position |

Coordination Chemistry and Supramolecular Assembly

Ligand Design and Metal Complexation

As a multitopic ligand, 3-Amino-4-imidazol-1-yl-benzoic acid offers multiple potential binding sites for metal ions, leading to diverse coordination behaviors and the formation of structurally varied metal complexes.

The coordination behavior of this compound is dictated by its three distinct functional groups, each capable of interacting with a metal center.

Carboxyl Group: The carboxylic acid moiety, typically deprotonated to carboxylate in situ, is a primary coordination site. It can adopt several coordination modes, including monodentate, bidentate chelating (binding to a single metal center), and, most commonly for building extended structures, bidentate bridging (linking two different metal centers). This versatility is a well-documented feature of organotin carboxylates and other metal-carboxylate systems. tandfonline.com

Imidazole (B134444) Ring: The imidazole group possesses a pyridinic nitrogen atom (N-3) that acts as an effective Lewis base, readily coordinating to a metal center. This mode of binding is fundamental to the construction of numerous metal-imidazole-based frameworks. rsc.orgmdpi.com

Amino Group: The amino group (-NH₂) can also serve as a coordination site, binding to a metal ion in a monodentate fashion. In the closely related ligand, 3-amino-4-hydroxybenzoic acid, the amino group has been shown to coordinate directly to lanthanide ions in the formation of metal-organic frameworks (MOFs). nih.gov

The combination of these functionalities allows the ligand to act as a versatile linker, potentially bridging multiple metal centers simultaneously to generate higher-dimensional structures.

The synthesis of metal complexes with this ligand typically involves the reaction of the acid with a suitable metal precursor, such as a metal salt (e.g., nitrate, acetate) or an organometallic compound, in an appropriate solvent. nih.govacs.org For instance, organotin(IV) complexes can be prepared by reacting the ligand with organotin(IV) oxides (like Bu₂SnO) or hydroxides (like Ph₃SnOH) under reflux conditions. tandfonline.com

The resulting complexes are characterized using a suite of analytical techniques to elucidate their structure and confirm the coordination between the ligand and the metal center.

Interactive Table: Key Characterization Techniques for Metal Complexes

| Technique | Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state molecular structure, including bond lengths, bond angles, coordination geometry of the metal center, and the specific coordination modes of the functional groups. It also reveals details of the extended packing and supramolecular interactions. nih.govnih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms coordination by observing shifts in vibrational frequencies. Evidence includes the disappearance of the broad O-H stretch of the carboxylic acid, and the appearance of characteristic asymmetric and symmetric stretching bands of the coordinated carboxylate group. Shifts in the N-H bands of the amino group or the C=N bands of the imidazole ring also indicate their involvement in binding. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In solution, ¹H and ¹³C NMR provide information on the ligand's environment. Changes in the chemical shifts of protons and carbons near the functional groups upon complexation confirm metal-ligand interaction. For organotin complexes, ¹¹⁹Sn NMR is particularly diagnostic, as the chemical shift value can indicate the coordination number and geometry around the tin atom. nih.gov |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps to confirm the stoichiometry and empirical formula of the synthesized compound. |

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multitopic nature of this compound makes it an excellent candidate for the construction of coordination polymers and MOFs. mdpi.comtaylorfrancis.com By linking metal ions or metal clusters, the ligand can propagate a network structure in one, two, or three dimensions. rsc.org

By analogy with structurally similar ligands, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, this ligand can be used to build 3D frameworks. nih.gov In such structures, the carboxylate group might bridge two metal centers while the imidazole nitrogen coordinates to a third, creating a highly connected and potentially porous network. The specific topology of the resulting framework (e.g., dia, pcu, sql) depends on the coordination geometry of the metal ion and the flexibility of the ligand. nih.gov The use of auxiliary ligands in conjunction with the primary ligand can also introduce further structural diversity and control over the final architecture. rsc.orgnih.gov

Hydrogen-Bonded Organic Frameworks (HOFs) and Supramolecular Architectures

In the absence of metal ions, or in concert with metal coordination, this compound can form extensive supramolecular architectures through non-covalent interactions, primarily hydrogen bonding. nih.gov The ligand possesses multiple hydrogen bond donor sites (the carboxylic O-H, the imidazole N-H, and the amino N-H) and acceptor sites (the carbonyl oxygen, the imidazole nitrogen, and the amino nitrogen). unibo.itrsc.org

This multiplicity of donor and acceptor sites facilitates the formation of robust and predictable hydrogen-bonding synthons. For example, studies on the related 4-(Imidazol-1-yl)benzoic acid show that strong intermolecular O-H···N hydrogen bonds link the molecules into one-dimensional chains. researchgate.net With the additional amino group, this compound can form more complex hydrogen-bonded patterns, such as N-H···O and N-H···N interactions, which can crosslink chains into 2D sheets or 3D Hydrogen-Bonded Organic Frameworks (HOFs). tandfonline.com π–π stacking interactions between the phenyl and imidazole rings can further stabilize these extended architectures. nih.gov

Self-Assembly Processes and Hierarchical Structures in Material Design

The ultimate structure adopted by this compound in the solid state is governed by a delicate balance between strong metal-ligand coordination and weaker, yet highly directional, supramolecular interactions like hydrogen bonds and π-π stacking. tandfonline.com This interplay allows for a hierarchical self-assembly process where primary interactions define local coordination environments, and secondary interactions organize these units into larger, ordered structures.

By carefully selecting the metal ion, solvent system, and reaction conditions (e.g., temperature, pH), it is possible to direct the self-assembly process toward a desired outcome. This could range from discrete, zero-dimensional metal complexes to one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. nih.gov This controlled self-assembly is a cornerstone of crystal engineering and is critical for designing materials with specific properties and functions.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating 3-Amino-4-imidazol-1-yl-benzoic acid from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the most prominent and suitable technique for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. In this technique, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase (typically octadecylsilane, C18) and its solubility in a polar mobile phase.

The development of a robust RP-HPLC method would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a range of polarities. For instance, a method could start with a highly aqueous mobile phase and gradually increase the proportion of an organic solvent like acetonitrile (B52724) or methanol. The inclusion of buffers (e.g., phosphate (B84403) buffer) or acids (e.g., formic acid, trifluoroacetic acid) in the mobile phase is crucial to control the ionization state of the amino and carboxylic acid groups, thereby ensuring reproducible retention times and symmetrical peak shapes. Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance.

While specific validated methods for this compound are not detailed in current literature, the table below outlines typical starting parameters for developing an HPLC method for a similar aromatic acid, which could be adapted for this compound.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid controls ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the column. |

| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities within a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at ~254 nm or ~270 nm | The aromatic rings and imidazole (B134444) moiety are expected to absorb UV light, allowing for detection and quantification. |

| Injection Volume | 10 µL | Standard volume for introducing the sample into the system. |

Gas Chromatography (GC) is generally not a suitable method for the analysis of this compound. The compound's low volatility and thermal lability, due to the presence of the carboxylic acid and amino functional groups, would prevent it from being vaporized without decomposition under typical GC operating temperatures. A derivatization step to convert the polar functional groups into more volatile, thermally stable ones would be necessary, but this adds complexity and potential for error, making HPLC the preferred and more direct analytical choice.

Spectroscopic Quantification Methods (e.g., UV-Vis spectroscopy in chemosensor applications)

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds that contain chromophores (light-absorbing groups). The structure of this compound, containing both a substituted benzene (B151609) ring and an imidazole ring, ensures it absorbs light in the UV region.

The UV spectrum of the parent compound, 3-Aminobenzoic acid, shows absorption maxima around 194 nm, 226 nm, and 272 nm. sielc.com The imidazole ring itself also exhibits a characteristic absorption peak in the low UV region, typically around 209 nm. researchgate.net The conjugation of the imidazole ring to the aminobenzoic acid structure would be expected to influence these absorption bands. For quantification, a wavelength corresponding to one of the absorption maxima (λmax) would be selected to construct a calibration curve based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.

In the context of chemosensor applications, UV-Vis spectroscopy can be used to detect changes in the absorption spectrum of a molecule upon binding to a specific analyte, such as a metal ion or another molecule. The binding event can alter the electronic structure of the chemosensor, leading to a change in absorbance intensity or a shift in the wavelength of maximum absorption (either a hypsochromic/blue shift or a bathochromic/red shift). While there are no specific studies detailing the use of this compound as a UV-Vis chemosensor, its structure possesses potential binding sites (the nitrogen atoms of the imidazole ring, the amino group, and the carboxylic acid group) that could interact with target analytes, making it a candidate for such applications.

The table below summarizes the expected UV-Vis absorption characteristics based on its structural components.

| Structural Component | Expected Absorption Region | Contribution to Quantification |

| Benzene Ring | ~204 nm and ~256 nm | Primary chromophore for UV detection. |

| Amino Group | Modifies the benzene absorption (auxochrome) | Enhances absorbance and shifts λmax. |

| Carboxylic Acid Group | Modifies the benzene absorption (auxochrome) | Influences the electronic transitions. |

| Imidazole Ring | ~209 nm | Contributes to the overall UV-Vis spectrum. |

Emerging Research Frontiers and Future Perspectives

Advanced Synthetic Strategies

Modern synthetic chemistry is moving beyond traditional batch processing to embrace technologies that offer greater control, safety, and efficiency. The application of such advanced strategies could revolutionize the production of complex heterocyclic molecules like 3-Amino-4-imidazol-1-yl-benzoic acid.

Flow Chemistry : This technique, where reactants are continuously pumped through a reactor, offers significant advantages over batch synthesis, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability. numberanalytics.com The synthesis of imidazole-containing fragments has been successfully demonstrated in continuous-flow systems, allowing for precise control over reaction parameters and potentially higher yields. researchgate.net Applying flow chemistry to the multi-step synthesis of this compound could streamline its production, reduce reaction times, and enable safer handling of reagents. numberanalytics.com

Photocatalysis : Utilizing visible light to drive chemical reactions, photocatalysis provides a mild and powerful tool for forming complex bonds. beilstein-journals.org Recent advancements have shown that photocatalysis can be used for the coupling of benzoic acid derivatives and for various transformations involving nitrogen heterocycles. organic-chemistry.orgacs.org This strategy could be envisioned for either constructing the core scaffold of this compound or for its subsequent derivatization under gentle, environmentally friendly conditions.

Electrosynthesis : By using electricity to drive chemical transformations, electrosynthesis can often eliminate the need for chemical oxidants or reducing agents, thus minimizing waste. researchgate.net This method has been successfully applied to the synthesis of various imidazole (B134444) derivatives. mdpi.comrsc.org An electrochemical approach could offer a green and efficient pathway for key steps in the synthesis of this compound, such as ring formation or functional group interconversions. nih.govresearchgate.net

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control, reduced reaction times. numberanalytics.comresearchgate.net |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, green energy source. organic-chemistry.orgacs.org |

| Electrosynthesis | Reduced use of chemical reagents, minimized waste, high selectivity. researchgate.netmdpi.com |

Application in Functional Materials Design

The unique hybrid structure of this compound, featuring a π-conjugated system with both hydrogen bond donors and acceptors, makes it a highly promising building block for a new generation of functional materials.

Chemosensors : Imidazole derivatives are widely recognized for their ability to act as optical chemosensors. mdpi.com The nitrogen atoms in the imidazole ring can coordinate effectively with metal ions, while the N-H and carboxylic acid groups can interact with anions, leading to detectable changes in color or fluorescence. nih.govrsc.orgresearchgate.net The integration of an imidazole unit with a benzoic acid linker in one molecule could allow for the design of highly selective and sensitive sensors for detecting environmentally or biologically relevant ions like mercury or cyanide. rsc.orgconsensus.app

Fluorescent Materials : The imidazole ring is a key component in many fluorescent molecules and organic light-emitting diodes (OLEDs) due to its electron-withdrawing nature and good coplanarity, which facilitate charge transfer and emissive properties. rsc.orgnih.gov Arylimidazoles, in particular, have shown significant potential in electroluminescence. globethesis.com By appropriately modifying the amino and carboxylic acid groups of this compound, its photophysical properties could be fine-tuned to create novel fluorophores for applications ranging from bioimaging to advanced display technologies. rsc.orgresearchgate.net

Liquid Crystals : Molecules containing rigid, polarizable units like the imidazole ring are excellent candidates for forming liquid crystalline phases. espublisher.com Imidazolium (B1220033) salts, derived from imidazole, have been extensively studied as components of ionic liquid crystals. nih.govrsc.orgnih.gov The rod-like structure inherent in the this compound backbone suggests its potential use as a mesogen, a fundamental unit of a liquid crystal, possibly leading to materials with unique optical or conductive properties. researchgate.net

Theoretical Predictions for Novel Derivatizations and Reactivity Profiles

Before embarking on extensive laboratory work, computational chemistry offers a powerful lens to predict the behavior of molecules and guide experimental design.

Reactivity and Derivatization Profiles : Using methods like Density Functional Theory (DFT), it is possible to calculate the electron distribution within the this compound molecule. orientjchem.org This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, thereby guiding the synthesis of new derivatives. researchgate.net For instance, DFT studies on related aminobenzoic acids and imidazoles have successfully predicted their chemical reactivity and interaction with other molecules. rsc.orgresearchgate.net Such calculations could reveal how substituents at the amino or carboxyl groups would influence the electronic properties of the imidazole ring, and vice versa.

Predicting Functional Properties : Theoretical calculations can also predict the photophysical and electronic properties of novel derivatives. By modeling different substitutions on the parent molecule, researchers can screen for candidates with desired characteristics, such as specific absorption/emission wavelengths for fluorescent probes or optimal electronic energy levels (HOMO/LUMO) for materials used in organic electronics. nih.gov This in-silico approach can significantly accelerate the discovery of new functional materials based on the this compound scaffold.

| Computational Method | Predicted Properties and Applications |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), reactivity indices, vibrational frequencies. orientjchem.orgnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of hydrogen bonding and other non-covalent interactions. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-vis absorption and emission spectra, guiding the design of fluorescent materials. chemrxiv.org |

Sustainable Chemistry Aspects in the Synthesis and Derivatization of Aminobenzoic Acid Derivatives

The principles of green chemistry are paramount in modern chemical research and industry, aiming to reduce the environmental impact of chemical processes. researchgate.net These principles are highly relevant to the synthesis of aminobenzoic acid derivatives.

Renewable Feedstocks and Biosynthesis : Traditionally, many aromatic compounds, including aminobenzoic acids, are derived from petroleum. mdpi.comresearchgate.net A greener alternative lies in biosynthesis, where microorganisms are engineered to produce target molecules from simple, renewable carbon sources like glucose. mdpi.com For example, para-aminobenzoic acid (PABA) is a natural metabolite in the shikimic acid pathway, and pathways for its biological production are well-understood, suggesting a future possibility for the bio-based synthesis of related precursors. google.com

Green Solvents and Catalysts : A major focus of sustainable chemistry is replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. numberanalytics.com One-pot synthesis of 3-aminobenzoic acid has been demonstrated in subcritical water using carbon-based materials as catalysts, avoiding harsh chemicals. mdpi.com The use of biocatalysts, such as enzymes, offers another avenue for performing highly selective transformations under mild conditions, reducing both energy consumption and waste generation. numberanalytics.com

Energy-Efficient Methods : Techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. rasayanjournal.co.inderpharmachemica.com This approach has been widely used for the synthesis of various heterocyclic compounds and could be readily adapted for the derivatization of this compound. rasayanjournal.co.in Adopting these sustainable practices would not only make the synthesis more environmentally friendly but also more economically viable. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Amino-4-imidazol-1-yl-benzoic acid?

Answer:

A two-step approach is commonly employed:

Imidazole Substitution : React 4-amino-3-nitrobenzoic acid with 1H-imidazole under nucleophilic aromatic substitution conditions (e.g., using K₂CO₃ in DMF at 80°C).

Nitro Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Na₂S₂O₄ in aqueous ethanol.

Validate intermediates via LCMS and monitor reaction progress using TLC (hexane/EtOH, 1:1) . For purity (>98%), employ flash column chromatography with silica gel .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the imidazole substituent and amine proton integration. Use DMSO-d₆ for solubility and assign peaks via 2D COSY/HSQC .

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine/imine bands (N-H ~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL (monoclinic P2₁/c space group typical for similar benzoic acid derivatives) .

Advanced: How can conflicting crystallographic data (e.g., thermal displacement parameters) be resolved during refinement?

Answer:

- SHELXL Tweaks : Adjust the

WGHTparameter to balance R-factors. Use restraints for anisotropic displacement of the carboxylic oxygen atoms. - Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and TWINLAW for twinning analysis .

- Thermal Motion Analysis : Compare displacement ellipsoids of the imidazole ring with adjacent atoms. High displacement may suggest solvent disorder; exclude solvent molecules if necessary .

Advanced: How should researchers address discrepancies in solubility measurements across solvents?

Answer:

- Controlled Solubility Assays : Conduct experiments at fixed temperatures (e.g., 25°C) using UV-Vis spectroscopy (λmax ~260 nm for quantification).

- DSC Analysis : Identify polymorphic forms or hydrate formation that may alter solubility. For example, a melting point deviation >5°C suggests new crystalline phases .

- Solvent Polarity Correlation : Plot solubility against Hansen solubility parameters; outliers may indicate specific H-bonding interactions with the imidazole NH group .

Advanced: What computational strategies predict the compound’s biological interactions (e.g., enzyme inhibition)?

Answer:

- Molecular Docking : Use AutoDock Vina with the carboxylic acid group as a flexible side chain. Target imidazole-recognizing enzymes (e.g., histidine kinases) using PDB structures (e.g., 3Q8U).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic regions (amine) and electrophilic sites (imidazole C2) .

- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability with lipid bilayers, leveraging the compound’s amphiphilic nature .

Basic: How to optimize reaction yields in the presence of competing side reactions?

Answer:

- Protection/Deprotection : Protect the carboxylic acid group as a methyl ester during imidazole substitution to prevent side acylation. Deprotect with LiOH/THF post-reduction .

- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reduction; Pd/C typically gives higher yields (~85%) but may require lower H₂ pressure (1 atm) .

Advanced: What strategies mitigate NMR signal overlap in aromatic regions?

Answer:

- Variable Temperature NMR : Cool samples to 5°C to slow exchange broadening of the amine protons.

- Selective Decoupling : Irradiate the imidazole C-H protons to simplify coupling patterns in 1D NOESY .

- 13C DEPT-135 : Differentiate quaternary carbons (e.g., carboxylic acid C=O) from CH/CH₂ groups in crowded spectra .

Advanced: How to validate the absence of tautomeric imidazole forms in solution?

Answer:

- pH-Dependent NMR : Acquire spectra across pH 2–12. The imidazole NH proton (δ ~12.5 ppm) disappears at high pH, confirming tautomer stability.

- UV-Vis Titration : Monitor λmax shifts (e.g., 245 nm → 270 nm) during protonation, correlating with N1-H ↔ N3-H tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.